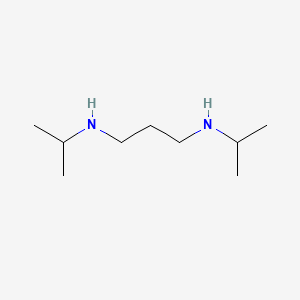

N,N'-Diisopropyl-1,3-propanediamine

Descripción general

Descripción

N,N’-Diisopropyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2 . It has a molecular weight of 158.2844 .

Molecular Structure Analysis

The molecular structure of N,N’-Diisopropyl-1,3-propanediamine consists of a three-carbon chain (propane) with an amine group (NH) attached to the first and third carbons. Each of these amine groups is further substituted with two isopropyl groups (CH(CH3)2) .Physical And Chemical Properties Analysis

N,N’-Diisopropyl-1,3-propanediamine is a liquid at room temperature. It has a refractive index of 1.432 and a density of 0.805 g/mL at 25 °C. It has a boiling point of 77 °C at 15 mmHg .Aplicaciones Científicas De Investigación

Sugar-Pendant Diamines

Research by Mikata et al. (2001) focused on the synthesis of a variety of 1,3-propanediamine derivatives, including N,N'-diisopropyl-substituted derivatives, connected to carbohydrates. These derivatives were prepared from peracetylated sugar and 1,3-dibromo-2-propanol. The study highlighted the utility of these sugar-pendant diamines in synthesizing a diverse library of compounds, including those with N,N'-diisopropyl substitution (Mikata et al., 2001).

Biocide Dosage Control in Industrial Formulations

Argente-García et al. (2016) developed a colorimetric composite device for determining the concentration of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide. This device, integrating 1,3-propanediamine derivatives, demonstrates a practical application in monitoring and controlling biocide levels in various industries (Argente-García et al., 2016).

Catalysis in Organic Synthesis

Lee et al. (2004) investigated the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst in the Baylis–Hillman reaction, a notable organic synthesis method. This study demonstrated the efficiency of TMPDA in accelerating reaction rates, a characteristic pertinent to N,N'-diisopropyl-1,3-propanediamine derivatives in similar applications (Lee et al., 2004).

Characterization and Quantification in Biocides

Mondin et al. (2014) focused on characterizing and quantifying N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides. Their methodology provided insights into the composition and active principles of these biocides, relevant to the analysis of N,N'-diisopropyl-1,3-propanediamine variants (Mondin et al., 2014).

Corrosion Inhibition in the Power Industry

Kusch et al. (2009) identified N-1-alkyl-1,3-propanediamines as effective corrosion inhibitors in the power industry. These compounds, including derivatives of 1,3-propanediamine, showed potential in creating anticorrosive and antifouling formulations, highlighting another practical application (Kusch et al., 2009).

Safety and Hazards

N,N’-Diisopropyl-1,3-propanediamine is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage. Therefore, it’s crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection .

Propiedades

IUPAC Name |

N,N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPQXXPJZPXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213178 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diisopropyl-1,3-propanediamine | |

CAS RN |

63737-71-3 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

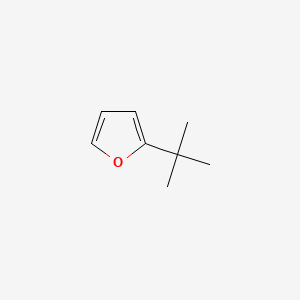

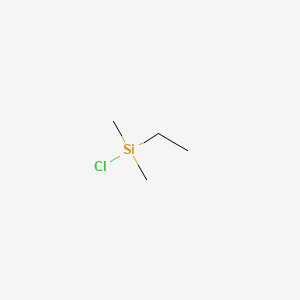

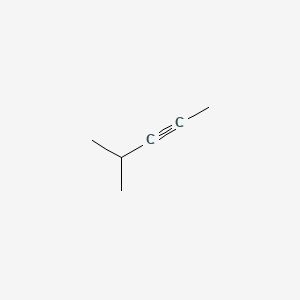

Feasible Synthetic Routes

Q & A

Q1: How does N,N'-Diisopropyl-1,3-propanediamine react with cyclophosphazenes and what structural features make it suitable for creating spirocyclic compounds?

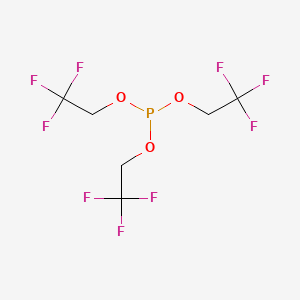

A1: N,N'-Diisopropyl-1,3-propanediamine acts as a nucleophile, its two terminal amine groups reacting with the phosphorus atoms of cyclophosphazenes (both hexachlorocyclotriphosphazene and octachlorocyclotetraphosphazene) to form spirocyclic structures. [, ] The diisopropyl groups on the nitrogen atoms and the three-carbon chain linker contribute to the formation of stable spirocyclic rings. This is due to the steric bulk of the isopropyl groups, which likely favors ring closure over linear polymerization, and the appropriate length of the propylene linker bridging the two reactive amine groups.

Q2: What analytical techniques were used to characterize the spirocyclic phosphazene derivatives synthesized using N,N'-Diisopropyl-1,3-propanediamine?

A3: The spirocyclic phosphazene derivatives were characterized using a combination of spectroscopic and analytical techniques. These included nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ³¹P NMR) for structural analysis and elemental analysis to confirm the chemical composition. [, ] Single-crystal X-ray diffraction analysis was also employed to determine the solid-state structures of several synthesized compounds. [] These techniques provided complementary information to confirm the identity and purity of the synthesized spirocyclic phosphazenes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)